molecular formula C7H7BrN2O4S B13691737 5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid

5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid

Cat. No.: B13691737
M. Wt: 295.11 g/mol
InChI Key: ZVYDZAGLYCCPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid is a heterocyclic compound that contains a pyrimidine ring substituted with a bromine atom at the 5-position, an ethylsulfonyl group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid typically involves the introduction of the bromine, ethylsulfonyl, and carboxylic acid groups onto the pyrimidine ring. One common method involves the bromination of a pyrimidine precursor followed by sulfonylation and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation of the ethylsulfonyl group can produce a sulfone derivative .

Scientific Research Applications

5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and ethylsulfonyl groups can participate in binding interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic Acid
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid
  • 5-Bromo-2-chloropyrimidine-4-carboxylic Acid

Uniqueness

5-Bromo-2-(ethylsulfonyl)pyrimidine-4-carboxylic Acid is unique due to the presence of the ethylsulfonyl group, which can impart different chemical and biological properties compared to similar compounds with methylsulfonyl or methylthio groups.

Properties

Molecular Formula

C7H7BrN2O4S

Molecular Weight

295.11 g/mol

IUPAC Name

5-bromo-2-ethylsulfonylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H7BrN2O4S/c1-2-15(13,14)7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12)

InChI Key

ZVYDZAGLYCCPOW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.